N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
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Overview
Description
N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids . The reaction conditions typically involve the use of potassium hydride to induce imine–imine rearrangement, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and the oxane moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE stands out due to its unique combination of a furan ring and an oxane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-19(23,17-4-3-11-26-17)14-21-18(22)20(9-12-25-13-10-20)15-5-7-16(24-2)8-6-15/h3-8,11,23H,9-10,12-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGPJBDWPXNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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